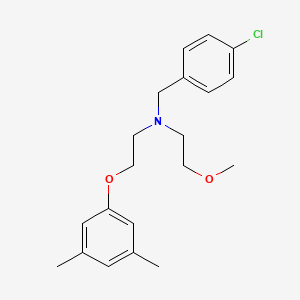

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine

Description

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorobenzyl group, a dimethylphenoxy group, and a methoxyethyl group attached to an ethanamine backbone

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO2/c1-16-12-17(2)14-20(13-16)24-11-9-22(8-10-23-3)15-18-4-6-19(21)7-5-18/h4-7,12-14H,8-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBFOZSBQFIGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN(CCOC)CC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324244 | |

| Record name | N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866043-09-6 | |

| Record name | N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine typically involves multiple steps:

Formation of the 4-chlorobenzyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with an appropriate nucleophile.

Attachment of the 3,5-dimethylphenoxy group: This step involves the reaction of the 4-chlorobenzyl intermediate with 3,5-dimethylphenol under basic conditions to form the ether linkage.

Introduction of the methoxyethyl group: This can be done by reacting the intermediate with 2-methoxyethylamine.

Final assembly: The final step involves the coupling of the intermediate with ethanamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine exhibit significant anticancer properties. For instance, derivatives of this compound have shown potential in inducing apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species and mitochondrial dysfunction, which are critical pathways in cancer cell death .

Neuroprotective Effects

The compound may also have neuroprotective properties. Studies suggest that certain analogs can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could enhance acetylcholine levels, potentially improving cognitive function and memory retention .

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its ability to modulate enzyme activity can be exploited to understand metabolic pathways and disease mechanisms better. Research has demonstrated that similar compounds can act as inhibitors for various enzymes involved in critical biochemical processes .

Pharmacological Profiling

This compound is useful for pharmacological profiling due to its diverse biological activities. It can be employed in screening assays to evaluate its effects on different biological targets, providing insights into its therapeutic potential and safety profile .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated apoptosis induction in breast cancer cells through ROS generation. |

| Study B | Neuroprotective effects | Inhibited acetylcholinesterase activity, suggesting potential for Alzheimer's treatment. |

| Study C | Enzyme inhibition | Showed selective inhibition of metabolic enzymes relevant to cancer progression. |

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-hydroxyethyl)-1-ethanamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-ethoxyethyl)-1-ethanamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine is unique due to the presence of the methoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Biological Activity

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine, also referred to as compound 1 , is a chemical compound with potential biological activity. Its structure includes a chlorobenzyl group, a dimethylphenoxy moiety, and an ethanamine backbone, which contribute to its pharmacological properties. This article aims to explore the biological activity of compound 1 through various studies, highlighting its mechanisms of action, effects on specific biological targets, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 347.88 g/mol

- CAS Number : [Not specified in the sources]

Research indicates that compound 1 may interact with various neurotransmitter systems and receptors, particularly in the central nervous system (CNS). Its structural components suggest potential activity as a dopamine D(4) receptor antagonist and a sigma receptor modulator.

Sigma Receptor Interaction

In vitro autoradiography studies have indicated that compounds structurally related to compound 1 bind to sigma receptors, particularly sigma(1) receptors. The binding affinity (IC) for these receptors has been reported at approximately 105 nM, indicating a moderate interaction that could mediate various neuroprotective effects .

In Vivo Studies

In vivo studies using animal models have shown that compounds similar to compound 1 can influence neurochemical pathways associated with mood regulation and cognition. For instance, pre-treatment with related compounds has been shown to alter neuroactivity in specific brain regions such as the striatum and frontal cortex, which are critical for cognitive functions .

Efficacy in Disease Models

Compound 1's potential therapeutic effects have been explored in models of neurological disorders. The modulation of sigma receptors may provide neuroprotective benefits in conditions like Alzheimer's disease and schizophrenia. Further research is warranted to elucidate the exact pathways and therapeutic windows for this compound.

Research Findings Summary Table

Q & A

Q. What coupling reagents and conditions are optimal for synthesizing N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine?

The compound can be synthesized using carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates. Reaction conditions should maintain low temperatures (e.g., -50°C) to minimize side reactions and improve yield. Post-synthesis, purification via column chromatography and characterization via IR, ¹H-NMR, and elemental analysis are critical for confirming structural integrity .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to enhanced stabilization of excited states. Optimal fluorescence occurs at pH 5 , where protonation states of functional groups (e.g., phenoxy, methoxyethyl) favor electronic transitions. Deviations from this pH reduce intensity due to quenching effects. Standard spectrofluorometric protocols at λex = 340 nm and λem = 380 nm are recommended for reproducibility .

Q. What analytical methods are suitable for quantifying trace amounts of this compound in complex matrices?

Limit of detection (LOD) and quantification (LOQ) can be determined using fluorescence spectroscopy, with reported values of 0.2691 mg/L and 0.898 mg/L , respectively. Standard deviations (S.D. = 0.591) and relative standard deviations (R.S.D.% = 1.369) indicate high precision at low concentrations. Pre-concentration via solid-phase extraction (SPE) is advised for environmental or biological samples .

Advanced Research Questions

Q. How can conflicting fluorescence data under varying temperatures be resolved for this compound?

Fluorescence intensity stability is temperature-dependent, with optimal signal at 25°C . Discrepancies may arise from thermal degradation or solvent evaporation at higher temperatures. Control experiments using thermostated cuvettes and inert atmospheres (e.g., nitrogen) are essential. Time-resolved fluorescence decay assays can distinguish between thermal quenching and photodegradation mechanisms .

Q. What strategies improve the binding affinity of this compound to metal ions in catalytic or sensing applications?

Substituent modifications, such as replacing the 3,5-dimethylphenoxy group with electron-withdrawing groups (e.g., nitro), enhance metal-binding capacity. Fluorescence titration studies with Pb²⁺ or other ions at varying stoichiometric ratios can quantify binding constants (Kb). Computational modeling (DFT) of ligand-metal interactions provides insights into optimal coordination geometries .

Q. How do steric effects from the 4-chlorobenzyl and methoxyethyl groups impact reactivity in nucleophilic substitution reactions?

The bulky 4-chlorobenzyl group reduces accessibility to the amine center, favoring SN1 mechanisms in polar solvents. Kinetic studies using UV-Vis or HPLC to track reaction progress under varying solvent dielectric constants (e.g., water vs. acetonitrile) can validate mechanistic pathways. Comparative studies with less sterically hindered analogs (e.g., N-methyl instead of N-methoxyethyl) are recommended .

Methodological Notes

- Synthetic Optimization : Replace DCC with EDC/HCl for greener synthesis, reducing toxicity while maintaining coupling efficiency.

- Fluorescence Quenching : Use Stern-Volmer plots to differentiate static vs. dynamic quenching in metal-binding assays.

- Data Reproducibility : Calibrate spectrofluorometers daily with standard solutions (e.g., quinine sulfate) to minimize instrumental drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.